REACTION_CXSMILES
|
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
CoASH thioesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
thence to 50% at 40 min
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
70% at 45 min
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
finally decreasing to 0% at 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
|
Type
|
CUSTOM
|
Details
|
CoASH, 3 min
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
vanillic acid, 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
trans-ferulic acid, 19 min
|
Duration
|
19 min
|
Type
|
CUSTOM
|
Details
|
acetyl SCoA, 22 min
|
Duration
|
22 min
|
Type
|
CUSTOM
|
Details
|
HMPHP SCoA, 29 min
|
Duration
|
29 min
|
Type
|
CUSTOM
|
Details
|
vanilloyl SCoA, 31 min
|
Duration
|
31 min
|
Type
|
CUSTOM
|
Details
|
vanillin, 31.5 min
|
Duration
|
31.5 min
|
Type
|
CUSTOM
|
Details
|
trans-feruloyl SCoA, 34 min.
|
Duration
|
34 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
CoASH thioesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
thence to 50% at 40 min
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
70% at 45 min
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
finally decreasing to 0% at 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
|
Type
|
CUSTOM
|
Details
|
CoASH, 3 min
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
vanillic acid, 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
trans-ferulic acid, 19 min
|
Duration
|
19 min
|
Type
|
CUSTOM
|
Details
|
acetyl SCoA, 22 min
|
Duration
|
22 min
|
Type
|
CUSTOM
|
Details
|
HMPHP SCoA, 29 min
|
Duration
|
29 min
|
Type
|
CUSTOM
|
Details
|
vanilloyl SCoA, 31 min
|
Duration
|
31 min
|
Type
|
CUSTOM
|
Details
|
vanillin, 31.5 min
|
Duration
|
31.5 min
|
Type
|
CUSTOM
|
Details
|
trans-feruloyl SCoA, 34 min.
|
Duration
|
34 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
CoASH thioesters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
thence to 50% at 40 min
|
Duration
|
40 min
|
Type
|
WAIT
|
Details
|
70% at 45 min
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
finally decreasing to 0% at 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
|
Type
|
CUSTOM
|
Details
|
CoASH, 3 min
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
vanillic acid, 7 min
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
trans-ferulic acid, 19 min
|
Duration
|
19 min
|
Type
|
CUSTOM
|
Details
|
acetyl SCoA, 22 min
|
Duration
|
22 min
|
Type
|
CUSTOM
|
Details
|
HMPHP SCoA, 29 min
|
Duration
|
29 min
|
Type
|
CUSTOM
|
Details
|
vanilloyl SCoA, 31 min
|
Duration
|
31 min
|
Type
|
CUSTOM
|
Details
|
vanillin, 31.5 min
|
Duration
|
31.5 min
|
Type
|
CUSTOM
|
Details
|
trans-feruloyl SCoA, 34 min.
|
Duration
|
34 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |